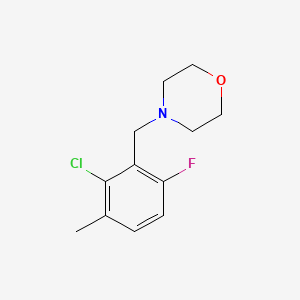

4-(2-Chloro-6-fluoro-3-methylbenzyl)morpholine

Descripción

Significance of Morpholine-Containing Scaffolds in Modern Chemical Research

The morpholine (B109124) heterocycle is a prominent feature in a multitude of bioactive molecules and approved pharmaceutical agents. nih.govresearchgate.netresearchgate.net Its prevalence stems from a combination of favorable physicochemical and metabolic properties. researchgate.net The morpholine ring, a saturated six-membered heterocycle containing both an amine and an ether functional group, is often employed by medicinal chemists to enhance the pharmacokinetic profile of a drug candidate. nih.govjchemrev.comdntb.gov.ua

The inclusion of a morpholine moiety can lead to improved solubility, bioavailability, and metabolic stability. researchgate.netresearchgate.net The nitrogen atom in the morpholine ring is weakly basic, which can be advantageous in biological systems. acs.org Furthermore, the chair-like conformation of the morpholine ring can serve as a rigid scaffold to correctly orient other functional groups for optimal interaction with biological targets. acs.org This versatile building block is found in drugs with a wide range of applications, including antidepressants, anticancer agents, and antibiotics. jchemrev.comtaylorandfrancis.com

Table 1: Key Attributes of the Morpholine Scaffold in Chemical Research

| Property | Significance in Molecular Design |

|---|---|

| Physicochemical Profile | Contributes to a balance of lipophilic and hydrophilic character, often improving solubility and permeability. researchgate.netacs.org |

| Metabolic Stability | The saturated heterocyclic ring can be more resistant to metabolic degradation compared to other functional groups. researchgate.net |

| Biological Activity | The morpholine ring is a component of numerous bioactive compounds with diverse therapeutic applications. nih.govjchemrev.com |

Overview of Halogenated Benzyl (B1604629) Moieties in Advanced Molecular Design

The strategic incorporation of halogen atoms into a benzyl group is a widely utilized strategy in advanced molecular design, particularly in the development of pharmaceuticals and agrochemicals. researchgate.net Halogenation can profoundly influence a molecule's steric and electronic properties, thereby affecting its binding affinity to target proteins, membrane permeability, and metabolic fate. acs.org

The introduction of halogens can lead to the formation of halogen bonds, which are non-covalent interactions between a halogen atom and an electron donor. acs.org These bonds can play a crucial role in the specific recognition of a ligand by its biological target. acs.org Furthermore, the presence of halogens can block sites of metabolism, thereby increasing the half-life of a compound. The specific placement of different halogens, such as chlorine and fluorine in the case of 4-(2-Chloro-6-fluoro-3-methylbenzyl)morpholine, allows for the fine-tuning of these effects. mdpi.comnih.gov

Table 2: Influence of Halogenation on Benzyl Moieties

| Feature | Impact on Molecular Properties |

|---|---|

| Electronic Effects | Halogens are electron-withdrawing, which can alter the acidity/basicity of nearby functional groups and influence aromatic ring reactivity. |

| Steric Effects | The size of the halogen atom can be used to control the conformation of the molecule and its fit within a binding pocket. rsc.org |

| Lipophilicity | Halogenation generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile. |

Rationale for the Academic Investigation of 4-(2-Chloro-6-fluoro-3-methylbenzyl)morpholine

The academic investigation of 4-(2-Chloro-6-fluoro-3-methylbenzyl)morpholine is driven by the desire to understand how the combination of the morpholine scaffold and the specifically substituted halogenated benzyl moiety influences its chemical and physical properties. The presence of a chloro, fluoro, and methyl group on the benzyl ring presents a unique substitution pattern that warrants investigation.

The rationale for its study likely stems from its potential as a novel building block in the synthesis of more complex molecules with potential biological activity. Researchers may be interested in exploring its reactivity in various chemical transformations or its potential to interact with specific biological targets. The specific arrangement of substituents on the benzyl ring could be designed to probe the steric and electronic requirements of a particular receptor or enzyme active site.

Current State of Knowledge and Research Gaps Pertaining to the Compound's Academic Profile

Publicly available academic research specifically detailing the synthesis, characterization, and application of 4-(2-Chloro-6-fluoro-3-methylbenzyl)morpholine is limited. While the individual components of the molecule are well-documented in the scientific literature, the compound as a whole does not appear to be the subject of extensive academic publication. Its CAS number has been identified as 1414870-55-5. hairuichem.com

Detailed Synthetic Routes: While general methods for the synthesis of similar compounds exist, specific, optimized protocols for the preparation of 4-(2-Chloro-6-fluoro-3-methylbenzyl)morpholine are not widely published.

Comprehensive Physicochemical Characterization: Detailed data on its spectroscopic properties (NMR, IR, MS), crystal structure, and other physical parameters are not extensively documented.

Exploration of Biological Activity: There is a lack of published studies investigating the potential biological or pharmacological effects of this specific compound.

Applications in Chemical Synthesis: Its utility as a synthetic intermediate or building block in the creation of other molecules has not been thoroughly explored in academic literature.

The absence of this information suggests that the compound may be a relatively new chemical entity, a commercial building block with limited published academic research, or a proprietary intermediate in industrial research and development. Further academic investigation is required to fully elucidate the chemical and biological profile of 4-(2-Chloro-6-fluoro-3-methylbenzyl)morpholine.

Propiedades

IUPAC Name |

4-[(2-chloro-6-fluoro-3-methylphenyl)methyl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClFNO/c1-9-2-3-11(14)10(12(9)13)8-15-4-6-16-7-5-15/h2-3H,4-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRMDYKSGZQFPAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)CN2CCOCC2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 2 Chloro 6 Fluoro 3 Methylbenzyl Morpholine

Strategic Retrosynthesis of the 4-(2-Chloro-6-fluoro-3-methylbenzyl)morpholine Scaffold

The logical disassembly of the 4-(2-chloro-6-fluoro-3-methylbenzyl)morpholine structure points to a primary disconnection at the C-N bond linking the morpholine (B109124) nitrogen to the benzylic carbon. This retrosynthetic approach simplifies the molecule into two key building blocks: the morpholine core and a suitably functionalized 2-chloro-6-fluoro-3-methylbenzyl precursor. This strategy allows for the independent synthesis and subsequent coupling of these two fragments, a common and efficient approach in medicinal chemistry.

Access to Substituted 2-Chloro-6-fluoro-3-methylbenzyl Precursors

The synthesis of the benzyl (B1604629) moiety, specifically a reactive precursor like 2-chloro-6-fluoro-3-methylbenzyl bromide, is a critical step. sigmaaldrich.com The process typically begins with a substituted toluene (B28343) and involves a series of reactions to introduce the required halogen and methyl substituents at the correct positions on the aromatic ring, followed by functionalization of the benzylic methyl group.

Achieving the specific 1,2,3,4-substitution pattern (methyl, H, chloro, fluoro) on the aromatic ring requires careful control of regioselectivity. The halogenation of toluene can occur on either the aromatic ring (core) or the side chain, depending on the reaction conditions. stackexchange.com

Chlorination : Ring chlorination is typically achieved through electrophilic aromatic substitution. This reaction proceeds at lower temperatures and requires a catalyst, such as iron(III) chloride (FeCl₃), to polarize the Cl-Cl bond and generate a potent electrophile. stackexchange.com The directing effects of the substituents already on the ring (e.g., a methyl or fluoro group) will determine the position of the incoming chloro group. For instance, chlorinating toluene in the presence of a zirconium chloride catalyst can yield specific trichlorotoluene isomers. google.com

Fluorination : Direct fluorination of aromatic compounds like toluene with elemental fluorine is highly exothermic and often non-selective, but can be controlled in specialized microreactors to improve selectivity. researchgate.net A more common and controlled approach involves the use of electrophilic fluorinating reagents. One such reagent is Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), which provides a source of electrophilic fluorine under milder conditions. organic-chemistry.org An alternative route to fluorinated aromatics is through diazotization of an amino group, followed by a Schiemann reaction or related fluorination method. researchgate.net

The synthesis of precursors like 2-chloro-6-fluorobenzaldehyde (B137617) often starts from 2-chloro-6-fluorotoluene, highlighting this compound as a key intermediate. google.com

This section refers to the functionalization of the methyl group on the substituted toluene to create a reactive benzylic position suitable for N-alkylation. This is distinct from introducing a methyl group onto the ring itself. The most common method is free-radical halogenation of the side chain.

This reaction, often referred to by the mnemonic SSS (Sonne, Siedehitze, Seitenkette, German for sun, sizzling heat, side chain), occurs under UV irradiation or at high temperatures. stackexchange.com Under these conditions, a halogen (typically Cl₂ or Br₂) undergoes homolytic cleavage to form radicals. A halogen radical then abstracts a hydrogen atom from the benzylic methyl group to form a resonance-stabilized benzyl radical. stackexchange.com This radical then reacts with another molecule of the halogen to form the benzyl halide and a new halogen radical, propagating the chain reaction. stackexchange.com This method can be used to convert a substituted toluene, such as 2-chloro-6-fluorotoluene, into the corresponding benzyl chloride or benzyl bromide. google.comstackexchange.com The resulting 2-chloro-6-fluoro-3-methylbenzyl halide is an excellent electrophile for the subsequent N-alkylation step. sigmaaldrich.com

Synthesis of the Morpholine Core

Morpholine is a crucial heterocyclic scaffold in medicinal chemistry due to its favorable physicochemical properties. e3s-conferences.orgacs.org Its synthesis can be accomplished through numerous established routes.

The construction of the morpholine ring generally involves the cyclization of a linear precursor containing both amine and alcohol functionalities. Several effective methods have been developed.

| Method | Precursors | Key Reagents/Conditions | Description |

| Cyclization of Amino Alcohols | 1,2-amino alcohols | Ethylene (B1197577) sulfate, tBuOK | A redox-neutral protocol where the amino alcohol undergoes an Sₙ2 reaction with ethylene sulfate, followed by base-mediated cyclization. organic-chemistry.org |

| Wacker-Type Cyclization | Alkenes with tethered nitrogen | Pd(DMSO)₂(TFA)₂, O₂ | A palladium-catalyzed aerobic oxidative cyclization provides access to various six-membered nitrogen heterocycles, including morpholines. organic-chemistry.org |

| Intramolecular Hydroalkoxylation | Nitrogen-tethered alkenes | Boron trifluoride etherate (BF₃·OEt₂) | A Lewis acid-mediated cyclization that forms the C-O bond of the morpholine ring. organic-chemistry.org |

| From Epichlorohydrin (B41342) | Epichlorohydrin, primary amine | H₂SO₄ | The reaction of epichlorohydrin with an amino alcohol can form a diol intermediate, which is then cyclized with concentrated sulfuric acid. clockss.org |

| Halonium-Based Synthesis | Alkenes, N-protected amino alcohols | In(OTf)₃, NBS, DBU | A Lewis acid catalyzes a halo-etherification process, which then transforms into the morpholine product upon treatment with a base. nih.gov |

N-Alkylation Approaches for Constructing the 4-(2-Chloro-6-fluoro-3-methylbenzyl)morpholine Linkage

The final step in the synthesis is the formation of the crucial C-N bond between the pre-formed morpholine ring and the substituted benzyl precursor. This is typically achieved via a nucleophilic substitution reaction where the secondary amine of morpholine acts as the nucleophile.

The most direct method is the N-alkylation of morpholine with a benzyl halide, such as 2-chloro-6-fluoro-3-methylbenzyl bromide. This reaction is a standard Sₙ2 process. google.com The reaction is generally carried out in the presence of a base to neutralize the hydrohalic acid byproduct. Common bases include potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N). mdpi.comresearchgate.net A variety of organic solvents can be used, such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM). mdpi.comresearchgate.netchemicalbook.com

Alternative approaches involve the N-alkylation of morpholine with benzyl alcohols. This "borrowing hydrogen" methodology often requires a metal catalyst, such as a heterogeneous NiCuFeOx catalyst, which facilitates the oxidation of the alcohol to an aldehyde in situ, followed by reductive amination. researchgate.net While effective, the use of a pre-formed benzyl halide is often more straightforward for this specific transformation.

| Method | Electrophile | Nucleophile | Typical Conditions |

| Direct Alkylation with Halide | Benzyl Halide (e.g., R-CH₂Br) | Morpholine | Base (K₂CO₃, Et₃N), Solvent (DMF, ACN, DCM), Heat |

| Reductive Amination | Benzaldehyde (B42025) (e.g., R-CHO) | Morpholine | Reducing agent (NaBH(OAc)₃, H₂/Pd), Acid catalyst |

| "Borrowing Hydrogen" Method | Benzyl Alcohol (e.g., R-CH₂OH) | Morpholine | Metal catalyst (e.g., Ni, Fe, Ru), Heat |

Optimization of Reaction Conditions for Benzylation of Morpholine

The N-alkylation of morpholine with a suitably substituted benzyl halide, such as 2-chloro-6-fluoro-3-methylbenzyl chloride, is a primary route for the synthesis of the target compound. The optimization of this reaction is crucial for maximizing product yield and minimizing side reactions. Key parameters that are typically adjusted include the choice of base, solvent, reaction temperature, and reaction time.

The base plays a critical role in deprotonating the secondary amine of the morpholine ring, thereby activating it for nucleophilic attack on the benzyl halide. Common bases used for this purpose include inorganic carbonates like potassium carbonate (K₂CO₃) and organic bases such as triethylamine (TEA). The choice of base can influence reaction rates and the formation of byproducts.

The solvent system is selected based on the solubility of the reactants and its influence on the reaction kinetics. Polar aprotic solvents like dimethylformamide (DMF) are often employed as they can effectively dissolve the reactants and facilitate the nucleophilic substitution reaction. mdpi.com The reaction temperature is another critical factor; elevated temperatures can increase the reaction rate but may also lead to the formation of impurities. mdpi.com Therefore, a balance must be struck to achieve a reasonable reaction time with high product selectivity.

A representative, though general, approach to this synthesis involves stirring the morpholine and the benzyl halide in the presence of a base within a suitable solvent. jocpr.com For instance, the reaction of morpholine with chloroacetyl chloride is often carried out in diethyl ether with triethylamine at a controlled temperature of 5-10°C. jocpr.com While this example uses an acyl chloride, the principles of nucleophilic substitution are analogous to benzylation with a benzyl halide.

Table 1: Representative Reaction Parameters for N-Alkylation of Morpholine

| Parameter | Typical Conditions | Purpose |

|---|---|---|

| Base | Potassium Carbonate, Triethylamine | Deprotonates morpholine's nitrogen |

| Solvent | Dimethylformamide (DMF), Dichloromethane (DCM) | Solubilizes reactants and facilitates reaction |

| Temperature | Room temperature to 120°C | Influences reaction rate and selectivity |

| Reactants | Morpholine, Substituted Benzyl Halide | Forms the desired product |

Catalytic Systems for Efficient N-Alkylation

To improve the efficiency and environmental footprint of N-alkylation reactions, various catalytic systems have been developed. These systems often aim to reduce the need for stoichiometric amounts of strong bases and to enable the use of less reactive alkylating agents, such as benzyl alcohols, through a "borrowing hydrogen" methodology. researchgate.netrsc.org

Transition-metal catalysts, particularly those based on ruthenium (Ru), iridium (Ir), nickel (Ni), and copper (Cu), have shown significant promise in the N-alkylation of amines with alcohols. acs.orgnih.govresearchgate.net For example, Ru- and Ir-based catalysts are effective for the N-alkylation of a wide range of amines with benzyl alcohols. acs.orgnih.gov These reactions typically proceed through a mechanism where the alcohol is first oxidized to an aldehyde by the metal catalyst. The aldehyde then condenses with the amine to form an imine, which is subsequently reduced by the catalyst (using the hydrogen "borrowed" from the alcohol) to yield the N-alkylated amine.

Heterogeneous catalysts, such as CuO–NiO/γ–Al₂O₃, have also been investigated for the N-alkylation of morpholine with alcohols in the gas-solid phase. researchgate.net This approach offers the advantage of easier catalyst separation and recycling. researchgate.net Furthermore, metal-free organocatalysts, like N-heterocyclic carbenes (NHCs), have emerged as a sustainable alternative to transition metals for promoting the N-alkylation of amines with benzyl alcohols. rsc.org

Table 2: Examples of Catalytic Systems for N-Alkylation

| Catalyst Type | Metal Center/Core | Reactants | Key Advantage |

|---|---|---|---|

| Homogeneous | Ru, Ir | Amines, Alcohols | High activity and selectivity acs.orgnih.gov |

| Heterogeneous | Ni, Cu, Fe | Amines, Alcohols | Ease of separation and recyclability researchgate.netresearchgate.net |

| Organocatalyst | N-Heterocyclic Carbene (NHC) | Amines, Alcohols | Metal-free, sustainable approach rsc.org |

Chemo-Enzymatic and Stereoselective Synthetic Strategies (If Applicable to Chiral Analogues)

While 4-(2-chloro-6-fluoro-3-methylbenzyl)morpholine is an achiral molecule, the principles of chemo-enzymatic and stereoselective synthesis are highly relevant for the preparation of its chiral analogues, which could be of interest in pharmaceutical research. nih.govnih.gov

Enzymatic Resolution and Asymmetric Synthesis for Chiral Precursors

Chiral morpholine derivatives can be synthesized through various asymmetric strategies. semanticscholar.orgsemanticscholar.org One common approach is to use chiral precursors that are then cyclized to form the morpholine ring. Enzymes, such as lipases and dehydrogenases, can be employed for the kinetic resolution of racemic precursors or for the asymmetric transformation of prochiral substrates to generate enantiomerically enriched building blocks. cabidigitallibrary.org

For example, biocatalytic methods can be used in the synthesis of chiral α-hydroxy ketones, which are versatile precursors for various chiral molecules. cabidigitallibrary.org Asymmetric hydrogenation is another powerful technique for creating chiral centers. For instance, the asymmetric hydrogenation of unsaturated morpholine precursors using chiral rhodium catalysts can produce 2-substituted chiral morpholines with high enantioselectivity. semanticscholar.orgrsc.org These methods provide access to specific stereoisomers of morpholine derivatives, which is often crucial for their biological activity. nih.govnih.gov

Analytical Methodologies for Synthetic Route Monitoring and Structural Confirmation (Focus on methods, not data)

The synthesis of 4-(2-chloro-6-fluoro-3-methylbenzyl)morpholine requires robust analytical methods to monitor the reaction progress, assess the purity of the final product, and confirm its chemical structure.

Chromatographic Techniques for Purity Assessment (e.g., HPLC, GC)

Chromatographic techniques are indispensable for determining the purity of the synthesized compound and for monitoring the disappearance of starting materials and the appearance of the product during the reaction.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of morpholine and its derivatives. sielc.comresearchgate.netijpsdronline.comhelixchrom.com In a typical reverse-phase HPLC setup, the compound is passed through a column packed with a nonpolar stationary phase and eluted with a polar mobile phase. sielc.com The separation is based on the differential partitioning of the analyte between the two phases. A UV detector is commonly used for the detection of aromatic compounds like the target molecule. The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is another powerful technique for purity assessment, particularly for volatile compounds. nih.gov In GC, the sample is vaporized and passed through a column with a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. In some cases, derivatization of morpholine, for example, by reaction with sodium nitrite (B80452) to form N-nitrosomorpholine, can be employed to enhance its volatility and detectability by GC-MS. nih.gov

Spectroscopic and Spectrometric Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry principles)

Once the compound is purified, its structure is unequivocally confirmed using spectroscopic and spectrometric methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for structural elucidation of organic molecules. scilit.comresearchgate.nettjnpr.orgnih.gov ¹H NMR provides information about the number and chemical environment of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, are used to establish the connectivity between atoms within the molecule, allowing for a complete and unambiguous assignment of the structure. nih.gov

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. rfi.ac.uk When a molecule is ionized in the mass spectrometer, it forms a molecular ion whose mass-to-charge ratio corresponds to the molecular weight of the compound. This molecular ion can then fragment in a predictable manner, and the analysis of these fragments can help to confirm the structure of the molecule. rfi.ac.uk

Computational and Theoretical Investigations of 4 2 Chloro 6 Fluoro 3 Methylbenzyl Morpholine

Molecular Modeling and Conformational Analysis

Force Field Development and Validation for the Compound's Structure

To accurately simulate a novel molecule like 4-(2-chloro-6-fluoro-3-methylbenzyl)morpholine, a reliable force field is paramount. A force field is a set of mathematical functions and parameters that describe the potential energy of a system of atoms. While general-purpose force fields like the General Amber Force Field (GAFF) or the CHARMM General Force Field (CGenFF) provide broad coverage for organic molecules, the specific combination of a chloro-, fluoro-, and methyl-substituted benzyl (B1604629) group attached to a morpholine (B109124) ring may require careful validation or custom parameterization. nih.govgatech.edu

The process would involve:

Atom Typing: Assigning specific atom types from the chosen force field library to each atom in the molecule. The unique electronic environment created by the halogen and methyl substituents on the aromatic ring may necessitate special attention.

Parameter Assignment: Assigning parameters for bond stretching, angle bending, and dihedral (torsional) angles. Parameters for the key dihedral angles governing the orientation of the morpholine ring relative to the benzyl group are critical for an accurate conformational search.

Charge Calculation: Determining partial atomic charges using quantum mechanics (QM) methods, typically at the HF/6-31G* level of theory, followed by a restrained electrostatic potential (RESP) fitting procedure to ensure they accurately reflect the molecule's electrostatic nature.

Validation: If existing parameters carry high penalties or are unavailable, new parameters must be derived. gatech.edu This is achieved by performing high-level QM calculations (e.g., at the B3LYP/6-311G** level) to scan the potential energy surface of molecular fragments around specific bonds. The resulting energy profiles are then used to fit and validate the new force field parameters, ensuring the model can reproduce QM-level energetics and geometries. frontiersin.org

A hypothetical summary of the atom types and key parameters requiring validation is presented below.

Table 1: Illustrative Force Field Atom Types and Parameters for Validation

| Molecular Fragment | Atom(s) | Force Field Term | Rationale for Validation |

|---|---|---|---|

| Benzyl-Methylene | C(ar)-CH2 | Bond Stretch, Angle Bend | Influence of ortho-substituents (Cl, F) on bond length and angle. |

| Methylene-Morpholine | CH2-N | Bond Stretch, Angle Bend | Standard but important for overall geometry. |

| Aromatic Ring Torsion | C-C(ar)-CH2-N | Dihedral Angle | Crucial for defining the orientation of the benzyl group relative to the linker. Steric hindrance from ortho-substituents is a key factor. |

| Morpholine Ring | C-N-C-C-O-C | Dihedral Angles | Ensuring accurate representation of the chair-boat-twist conformational space of the morpholine ring. researchgate.net |

| Halogenated Ring | Cl-C(ar), F-C(ar) | Non-bonded (van der Waals, Electrostatic) | Accurate representation of halogen size and electronegativity is vital for intermolecular interaction studies. |

Molecular Dynamics Simulations to Explore Conformational Space

Once a validated force field is in place, molecular dynamics (MD) simulations can be performed to explore the conformational landscape of 4-(2-chloro-6-fluoro-3-methylbenzyl)morpholine over time. mdpi.comnih.gov An MD simulation numerically solves Newton's equations of motion for the system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and changes conformation.

A typical simulation protocol would include:

Solvation: Placing the molecule in a periodic box of a suitable solvent, such as water, to mimic physiological conditions.

Energy Minimization: Relaxing the initial structure to remove any steric clashes or unfavorable geometries.

Equilibration: Gradually heating the system to the target temperature (e.g., 300 K) and adjusting the pressure while restraining the solute, allowing the solvent molecules to arrange naturally around it.

Production Run: Removing all restraints and running the simulation for a significant period (e.g., 100-500 nanoseconds) to adequately sample the conformational space.

These simulations would provide detailed insights into the preferred orientations of the substituted benzyl and morpholine rings, the frequency of morpholine ring puckering (e.g., chair-to-boat transitions), and the flexibility of the entire structure. researchgate.netnih.gov

Table 2: Typical Parameters for a Molecular Dynamics Simulation

| Parameter | Typical Value/Method |

|---|---|

| Force Field | GAFF2 / OPLS-AA (with validated parameters) |

| Solvent Model | TIP3P Water |

| Box Type | Cubic or Triclinic |

| Temperature | 300 K (controlled by a thermostat, e.g., Nosé-Hoover) |

| Pressure | 1 atm (controlled by a barostat, e.g., Parrinello-Rahman) |

| Simulation Time Step | 2.0 femtoseconds |

| Production Run Length | 100-500 nanoseconds |

| Ensemble | NPT (Isothermal-Isobaric) |

Quantitative Analysis of Conformational Stability (e.g., RMSD, RMSF)

The trajectory generated from an MD simulation is a vast dataset that must be analyzed to extract meaningful information. Two standard metrics used for this purpose are the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). nih.gov

RMSD: This metric measures the average deviation of the molecule's backbone atoms over time from a reference structure (usually the initial, minimized structure). github.io A plot of RMSD versus time indicates the structural stability of the simulation. A plateau in the RMSD value suggests that the molecule has reached a stable conformational state, or equilibrium. github.ioresearchgate.net

RMSF: This metric measures the fluctuation of each individual atom or group of atoms around its average position during the simulation. mdanalysis.org An RMSF plot reveals the most flexible and rigid parts of the molecule. For 4-(2-chloro-6-fluoro-3-methylbenzyl)morpholine, one would expect higher RMSF values for the methyl group and the atoms of the morpholine ring, particularly those further from the benzyl anchor, indicating greater mobility. The atoms within the substituted aromatic ring would likely exhibit lower RMSF values, reflecting their comparative rigidity.

Table 3: Hypothetical RMSF Values for Key Molecular Moieties

| Molecular Moiety | Hypothetical Average RMSF (Å) | Expected Flexibility |

|---|---|---|

| Aromatic Ring Carbons | 0.5 - 0.8 | Low (Rigid) |

| Aromatic Substituents (Cl, F, CH3) | 0.9 - 1.5 | Moderate (Methyl group rotation) |

| Methylene (B1212753) Bridge (-CH2-) | 0.8 - 1.2 | Moderate |

| Morpholine Nitrogen | 0.7 - 1.0 | Low-Moderate |

| Morpholine Carbons | 1.0 - 1.8 | High |

| Morpholine Oxygen | 0.9 - 1.4 | Moderate-High |

Quantum Chemical Studies and Electronic Structure Characterization

While molecular mechanics methods are excellent for exploring conformational dynamics, quantum chemical methods are required to investigate the electronic properties of the molecule. These methods provide a much more accurate description of electron distribution, orbital energies, and reactivity.

Density Functional Theory (DFT) Applications for Electronic Properties

Density Functional Theory (DFT) is a widely used quantum chemical method that balances computational cost and accuracy, making it ideal for a molecule of this size. chemrxiv.org Using a functional such as B3LYP combined with a robust basis set like 6-311++G(d,p), one can perform a variety of calculations. nih.govresearchgate.netresearchgate.net

Geometry Optimization: DFT is used to find the lowest energy (most stable) conformation of the molecule in the gas phase or with an implicit solvent model. This provides highly accurate bond lengths and angles.

Frontier Molecular Orbitals (FMOs): DFT calculations yield the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's chemical reactivity and electronic stability. A large gap generally implies high stability and low reactivity. For this molecule, the HOMO is expected to be localized on the electron-rich morpholine and substituted benzene (B151609) ring, while the LUMO would likely be distributed across the aromatic system.

Reactivity Descriptors: From the HOMO and LUMO energies, various chemical reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated to predict the molecule's reactive behavior.

Table 4: Illustrative Electronic Properties Calculated via DFT (B3LYP/6-311++G(d,p))

| Property | Illustrative Calculated Value | Significance |

|---|---|---|

| Total Energy | -1250 Hartrees | Thermodynamic stability reference |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Chemical stability and reactivity |

| Dipole Moment | 3.5 Debye | Overall polarity of the molecule |

Electrostatic Potential Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool derived from DFT calculations. deeporigin.com It maps the electrostatic potential onto the molecule's electron density surface, revealing regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). chemrxiv.org

For 4-(2-chloro-6-fluoro-3-methylbenzyl)morpholine, the MEP map would be expected to show:

Negative Regions (Red/Yellow): Concentrated around the highly electronegative oxygen, fluorine, and chlorine atoms. These areas represent likely sites for electrophilic attack or hydrogen bond acceptance. chemrxiv.org

Positive Regions (Blue): Located around the hydrogen atoms of the morpholine ring and the methyl group. These areas are susceptible to nucleophilic attack and can act as hydrogen bond donors.

Neutral Regions (Green): Predominantly over the carbon framework of the aromatic ring.

The MEP map provides invaluable insights into how the molecule will interact with other molecules, such as biological receptors or solvent molecules, guiding the understanding of its non-covalent binding properties. deeporigin.comucsb.edu

In Silico Prediction of Molecular Interactions and Hypothetical Target Binding

In the field of computational chemistry and drug discovery, in silico methods are instrumental for predicting how a molecule like 4-(2-Chloro-6-fluoro-3-methylbenzyl)morpholine might interact with biological macromolecules. These predictive studies provide critical insights into the compound's potential mechanism of action and guide further experimental research. The morpholine ring is recognized as a "privileged pharmacophore" in medicinal chemistry, appearing in numerous compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govresearchgate.net Its inclusion can enhance potency, modulate pharmacokinetic properties, and improve solubility or membrane permeability. nih.govresearchgate.netacs.org For compounds active in the central nervous system (CNS), the morpholine moiety can be crucial for improving permeability across the blood-brain barrier (BBB). nih.gov Given the diverse bioactivities of morpholine-containing structures, computational approaches are employed to hypothesize specific protein targets and elucidate the molecular basis of these interactions.

Ligand-Protein Docking Methodologies for Potential Biological Receptors or Enzymes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), which is typically a protein or enzyme. nih.govresearchgate.net This method is fundamental in rational drug design, helping to predict the binding affinity and mode of interaction between a ligand, such as 4-(2-Chloro-6-fluoro-3-methylbenzyl)morpholine, and a hypothetical biological target.

The process begins with the three-dimensional structures of both the ligand and the target protein. The structure of the ligand can be generated and optimized using computational chemistry software. The protein structure is often obtained from crystallographic data from repositories like the Protein Data Bank (PDB). Potential targets for morpholine-containing compounds are vast and include protein kinases, various CNS receptors, and enzymes like carbonic anhydrase or dihydrofolate reductase. nih.govnih.govnih.govmdpi.com

Docking algorithms systematically explore various possible conformations of the ligand within the active site of the protein, calculating a scoring function for each pose. nih.gov This score, often expressed as binding energy (e.g., in kcal/mol), estimates the strength of the interaction. Lower binding energy values typically indicate a more stable and favorable interaction.

For 4-(2-Chloro-6-fluoro-3-methylbenzyl)morpholine, a docking study would analyze key interactions:

Hydrogen Bonds: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, while the nitrogen atom could potentially act as an acceptor as well.

Hydrophobic Interactions: The substituted benzyl ring provides a large hydrophobic surface that can interact with nonpolar amino acid residues in the receptor's binding pocket.

Halogen Bonds: The chlorine and fluorine atoms on the benzyl ring can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity.

The results of a hypothetical docking simulation against a protein kinase, a common target for morpholine derivatives, are presented below.

| Parameter | Predicted Value/Interaction | Description |

|---|---|---|

| Binding Energy | -9.2 kcal/mol | Indicates a strong and stable predicted binding affinity. |

| Hydrogen Bonds | Morpholine Oxygen with Lysine (LYS76) | The oxygen atom acts as a hydrogen bond acceptor with the backbone NH of a key catalytic residue. |

| Hydrophobic Interactions | Benzyl Ring with Leucine (LEU12), Valine (VAL20), Alanine (ALA45) | The aromatic ring fits into a hydrophobic pocket, displacing water molecules and contributing favorably to binding. |

| Halogen Interaction | 6-Fluoro group with Aspartate (ASP145) | The fluorine atom forms a favorable interaction with the side chain of an acidic residue. |

These predictions provide a structural hypothesis for the compound's activity, which can be used to design analogues with potentially improved affinity or selectivity.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is another cornerstone of computational drug design that focuses on the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. A pharmacophore model does not represent a real molecule but rather an abstract map of the key interaction points. nih.govresearchgate.net

For 4-(2-Chloro-6-fluoro-3-methylbenzyl)morpholine, a pharmacophore model would be constructed by identifying its key chemical features. These features are defined by their type and spatial location.

| Pharmacophoric Feature | Corresponding Chemical Moiety | Role in Molecular Recognition |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | Morpholine Oxygen Atom | Forms hydrogen bonds with donor groups on the receptor. |

| Hydrogen Bond Acceptor (HBA) | Fluorine Atom | Can participate in hydrogen or halogen bonding. |

| Aromatic Ring (AR) | Substituted Benzene Ring | Participates in π-π stacking or hydrophobic interactions. |

| Hydrophobic Group (HY) | Methyl Group on Benzene Ring | Contributes to hydrophobic interactions within the binding site. |

Once a pharmacophore hypothesis is developed, it can be used as a 3D query for virtual screening . This process involves searching large databases of chemical compounds (containing millions of structures) to identify other molecules that match the pharmacophore model. The identified "hits" from the virtual screen are compounds that possess the necessary chemical features in the correct spatial arrangement and are therefore predicted to have a similar biological activity. This approach is significantly faster and more cost-effective than high-throughput screening (HTS) for identifying novel lead compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for 4-(2-Chloro-6-fluoro-3-methylbenzyl)morpholine and Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govneovarsity.org A QSAR model allows for the prediction of the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. nih.gov Developing a QSAR model for 4-(2-Chloro-6-fluoro-3-methylbenzyl)morpholine would require a dataset of structurally similar analogues with experimentally measured biological activities (e.g., IC₅₀ values).

Selection and Calculation of Molecular Descriptors

The first step in QSAR modeling is to numerically represent the chemical structure of each compound using molecular descriptors . nih.gov These are calculated values that quantify various physicochemical properties of a molecule. Descriptors can be classified into several categories based on the dimensionality of the information they encode. The selection of relevant descriptors is a critical step, as they must capture the structural variations responsible for the differences in biological activity across the series of analogues. worldscientific.comkg.ac.rs

| Descriptor Class | Example Descriptors | Physicochemical Property Represented |

|---|---|---|

| 1D Descriptors | Molecular Weight (MW), Count of specific atoms (e.g., nF, nCl) | Basic constitutional properties of the molecule. |

| 2D Descriptors | Topological Indices (e.g., Kier & Hall connectivity), Wiener Index | Molecular topology, size, shape, and degree of branching. |

| 3D Descriptors | Electronic: Hammett constants (σ), Dipole Moment, HOMO/LUMO energies | Electron-donating/withdrawing effects, charge distribution, and reactivity. |

| Steric: Molar Refractivity (MR), van der Waals volume | Molecular volume and bulkiness, affecting receptor fit. | |

| Hydrophobic: LogP (octanol-water partition coefficient), Polar Surface Area (PSA) | Lipophilicity, influencing membrane permeability and hydrophobic interactions. |

For a series of analogues based on 4-(2-Chloro-6-fluoro-3-methylbenzyl)morpholine, descriptors related to the electronic effects of the benzene ring substituents (Hammett constants), hydrophobicity (LogP), and steric bulk (Molar Refractivity) would likely be highly relevant.

Development and Validation of Predictive QSAR Models

Once descriptors are calculated for a set of compounds, a mathematical model is generated to link these descriptors to the observed biological activity. The dataset is typically divided into a training set , used to build the model, and a test set , used to evaluate its predictive power on external compounds. neovarsity.orggiskard.ai

Common statistical methods for model development include:

Multiple Linear Regression (MLR): Creates a simple, interpretable linear equation.

Partial Least Squares (PLS): A more advanced regression method suitable when descriptors are intercorrelated. neovarsity.org

The most critical phase of QSAR modeling is validation , which ensures the model is robust, stable, and has genuine predictive ability, rather than just fitting the training data. semanticscholar.orgproquest.comnih.gov Validation is performed using several statistical metrics.

Internal Validation: Assesses the stability of the model using the training set. The most common method is Leave-One-Out (LOO) cross-validation, which generates the cross-validated correlation coefficient (Q²). nih.gov

External Validation: Evaluates the model's ability to predict the activity of compounds in the test set, which were not used during model development. The key metric is the predictive R² (R²_pred). nih.gov

A statistically reliable and predictive QSAR model must meet several established criteria.

| Parameter | Symbol | Acceptable Value | Purpose |

|---|---|---|---|

| Coefficient of Determination | R² | > 0.6 | Measures the goodness-of-fit for the training set. |

| Cross-validated R² (LOO) | Q² | > 0.5 | Assesses the robustness and internal predictive power of the model. |

| Predictive R² for Test Set | R²_pred | > 0.6 | Measures the model's ability to predict the activity of external compounds. |

| Root Mean Square Error | RMSE | As low as possible | Indicates the absolute error in prediction for both training and test sets. |

A validated QSAR model for analogues of 4-(2-Chloro-6-fluoro-3-methylbenzyl)morpholine would provide a powerful predictive tool, enabling the rational design of new derivatives with potentially enhanced biological activity.

Investigation of Biological Activity and Molecular Mechanisms of 4 2 Chloro 6 Fluoro 3 Methylbenzyl Morpholine Pre Clinical Focus

In Vitro Receptor Binding and Ligand Affinity Profiling

Radioligand Displacement Assays and Competition Studies

No data available.

Assessment of Receptor Selectivity and Polypharmacology

No data available.

Enzymatic Modulation and Biochemical Pathway Analysis

Enzyme Inhibition/Activation Kinetics and Mechanistic Studies

No data available.

Identification of Specific Enzyme Targets and Substrates

No data available.

Cellular Target Engagement and Intracellular Localization Methodologies

No data available.

Development of Fluorescent Probes for Cellular Imaging

There is no specific information in the scientific literature on the development of fluorescent probes based on the 4-(2-Chloro-6-fluoro-3-methylbenzyl)morpholine scaffold. In general, small organic molecules are developed as fluorescent probes to study cellular biology, discover new drugs, and detect various analytes. rsc.org The design of such probes often involves functionalizing a core structure with fluorophores. nih.gov Morpholine (B109124) derivatives have been used to create fluorescent probes, for instance, by attaching them to BODIPY dyes for sensing pH changes within cells. researchgate.net These probes can exhibit "turn-on" or ratiometric fluorescence responses to specific analytes or environmental conditions. However, without experimental data, the potential of 4-(2-Chloro-6-fluoro-3-methylbenzyl)morpholine as a fluorescent probe, including its photophysical properties, remains uncharacterized.

Microscopic Techniques for Subcellular Distribution Analysis

Specific studies on the subcellular distribution of 4-(2-Chloro-6-fluoro-3-methylbenzyl)morpholine are not available. Laser scanning confocal microscopy is a powerful technique used to visualize the subcellular localization of fluorescent compounds within cells. nih.gov This method provides high-resolution images that can reveal the accumulation of a compound in specific organelles, such as the nucleus or cytoplasm. For example, it has been used to study the distribution of morpholinyl-substituted anthracyclines in cancer cell lines. nih.gov The basicity of the morpholine nitrogen can lead to the accumulation of such compounds in acidic organelles like lysosomes. However, the exact subcellular distribution of 4-(2-Chloro-6-fluoro-3-methylbenzyl)morpholine would need to be determined experimentally using such microscopic techniques.

Effects on Signaling Pathways and Downstream Biochemical Cascades

No studies were found that specifically detail the effects of 4-(2-Chloro-6-fluoro-3-methylbenzyl)morpholine on any signaling pathway. The morpholine moiety is a key feature in many kinase inhibitors, including those targeting the PI3K/mTOR pathway, which is crucial in cancer cell growth and proliferation. acs.orgresearchgate.net For instance, morpholine-substituted quinazoline (B50416) and tetrahydroquinoline derivatives have been investigated as potential anticancer agents that modulate these pathways. nih.govmdpi.com

Analysis of Second Messenger Regulation

There is no available data on how 4-(2-Chloro-6-fluoro-3-methylbenzyl)morpholine regulates second messengers. The interaction of a compound with cell surface receptors can trigger changes in intracellular concentrations of second messengers like cyclic AMP (cAMP), inositol (B14025) triphosphate (IP3), and calcium ions (Ca2+), which in turn propagate the signal within the cell. As many morpholine-containing compounds are designed to interact with receptors and enzymes, it is plausible that some may modulate second messenger systems, but this has not been demonstrated for the specific compound .

Protein Phosphorylation and Gene Expression Studies (In Vitro Models)

Specific studies on the effect of 4-(2-Chloro-6-fluoro-3-methylbenzyl)morpholine on protein phosphorylation or gene expression are absent from the literature. Protein phosphorylation, catalyzed by kinases, is a fundamental mechanism of signal transduction that regulates numerous cellular processes. nih.gov Compounds that inhibit kinases can therefore have profound effects on cellular function. For example, some morpholinopyrimidine derivatives have been shown to reduce the expression of genes like iNOS and COX-2 in macrophage cells, indicating an anti-inflammatory effect. rsc.org Whether 4-(2-Chloro-6-fluoro-3-methylbenzyl)morpholine possesses such activities is unknown.

In Vitro Metabolic Stability and Biotransformation Pathways (Enzymatic Transformations)

Direct experimental data on the metabolic stability and biotransformation of 4-(2-Chloro-6-fluoro-3-methylbenzyl)morpholine is not available. The morpholine ring itself is susceptible to in vivo oxidation, which is a consideration in drug design. acs.org

Microsomal Stability Assays and Metabolite Identification Techniques

Microsomal stability assays are standard in vitro tests used to assess the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s. patsnap.com These assays measure the rate of disappearance of the parent compound over time when incubated with liver microsomes, providing key parameters like half-life (t½) and intrinsic clearance (CLint). researchgate.net

While no specific data exists for 4-(2-Chloro-6-fluoro-3-methylbenzyl)morpholine, studies on structurally related N-benzyl tertiary anilines, such as N-benzyl-N-methylaniline, have been conducted. In vitro metabolism of this compound using rat liver microsomes showed that it does not form an amide or N-oxide metabolite but is primarily metabolized through N-dealkylation (debenzylation) to the secondary amine and para-hydroxylation of the aromatic ring. nih.gov These findings suggest that similar pathways could be relevant for the metabolism of N-benzylmorpholine derivatives.

Metabolite identification is typically performed using liquid chromatography-mass spectrometry (LC-MS), which allows for the separation and structural elucidation of metabolic products. researchgate.netnih.gov A comprehensive metabolic profile for 4-(2-Chloro-6-fluoro-3-methylbenzyl)morpholine would require such dedicated studies.

Below is a hypothetical data table illustrating the kind of results obtained from a microsomal stability assay for a generic compound, as no data exists for the specified molecule.

Table 1: Hypothetical In Vitro Microsomal Stability Data This table is for illustrative purposes only and does not represent actual data for 4-(2-Chloro-6-fluoro-3-methylbenzyl)morpholine.

| Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|

| Human | 45 | 15.4 |

| Rat | 25 | 27.7 |

| Mouse | 18 | 38.5 |

Cytochrome P450 Enzyme Interaction Studies (Mechanistic, not clinical)

Detailed mechanistic studies on the interaction of 4-(2-chloro-6-fluoro-3-methylbenzyl)morpholine with cytochrome P450 (CYP) enzymes are not extensively available in publicly accessible scientific literature. The cytochrome P450 system is a critical family of enzymes responsible for the metabolism of a vast array of xenobiotics, including many pharmaceutical compounds. Understanding the potential for a compound to inhibit or induce these enzymes is a fundamental component of preclinical drug development, as it can predict potential drug-drug interactions.

In the absence of specific published studies on 4-(2-chloro-6-fluoro-3-methylbenzyl)morpholine, the scientific community relies on general principles of medicinal chemistry and predictive modeling to anticipate potential interactions. The chemical structure of 4-(2-chloro-6-fluoro-3-methylbenzyl)morpholine, which contains a substituted benzyl (B1604629) group and a morpholine ring, suggests several possibilities for metabolic pathways involving CYP enzymes. For instance, the aromatic ring is a potential site for hydroxylation, a common reaction catalyzed by CYP enzymes. The presence of halogen atoms (chlorine and fluorine) can influence the compound's metabolic stability and the specific CYP isoforms involved.

Further research would be necessary to elucidate the precise nature of these interactions. Such studies would typically involve in vitro assays using human liver microsomes or recombinant CYP enzymes to determine which specific isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) are responsible for its metabolism. Mechanistic studies would also investigate the potential for time-dependent inhibition or enzyme induction, which are more complex interactions that can have significant clinical implications.

Structure Activity Relationship Sar and Analogue Design of 4 2 Chloro 6 Fluoro 3 Methylbenzyl Morpholine Derivatives

Systematic Modification of the Benzyl (B1604629) Moiety

The substituted benzyl group is a critical component of 4-(2-chloro-6-fluoro-3-methylbenzyl)morpholine, likely playing a significant role in binding to its biological target. The nature, position, and number of substituents on the phenyl ring can profoundly influence the compound's electronic, steric, and lipophilic properties, thereby affecting its activity.

Halogen atoms, such as the chloro and fluoro groups in the parent compound, are frequently employed in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. Variations in the type of halogen, its position on the aromatic ring, and the number of halogen substituents can lead to significant changes in potency and selectivity.

The substitution of a chlorine atom with a cyano group or the introduction of a fluorine atom at the C-2 position has been shown in some heterocyclic scaffolds to increase inhibitory potency and central nervous system (CNS) permeation. Furthermore, replacing a 2-fluoro substituent with a trifluoromethyl (CF3) group has been demonstrated to reduce hERG inhibition, thereby improving the cardiovascular safety profile of certain compounds nih.gov.

In a series of 2-arylvinylquinolines, the substitution of a fluorine atom with a chlorine atom resulted in an enhancement of antiplasmodial activity. Specifically, chlorostyrylquinolines bearing a fluoro or trifluoromethyl group on the benzene (B151609) ring exhibited potent activity. For instance, a compound with a 4-fluoro substituent was found to be the most active in one study e3s-conferences.org. The position of the halogen is also critical; a 2-fluoro group led to remarkably diminished potency compared to 4-fluoro or 3-fluoro analogues e3s-conferences.org.

The following table illustrates the impact of halogen substituent variations on the biological activity of a series of hypothetical 4-(benzyl)morpholine derivatives, based on general SAR principles.

| Compound | R1 | R2 | R3 | Relative Activity (%) |

|---|---|---|---|---|

| 1 | 2-Cl | 6-F | 3-CH3 | 100 |

| 2 | 2-Br | 6-F | 3-CH3 | 85 |

| 3 | 2-Cl | 4-F | 3-CH3 | 110 |

| 4 | 2,6-diCl | - | 3-CH3 | 95 |

| 5 | 2-CF3 | 6-F | 3-CH3 | 120 |

Alkyl groups, such as the methyl group at the 3-position of the benzyl ring in the parent compound, can influence activity through steric and electronic effects. The size, shape, and position of these substituents can affect how the molecule fits into a binding pocket and can also modulate its lipophilicity.

In some series of bioactive compounds, the introduction of an alkyl substitution at the third position of a morpholine (B109124) ring has been shown to increase anticancer activity nih.gove3s-conferences.org. For quinoline (B57606) substituted morpholine derivatives, 4-methyl and 4-phenyl substituents were found to be the most potent e3s-conferences.org.

The table below provides a hypothetical representation of how varying the alkyl substituent on the benzyl ring might affect the biological activity of 4-(2-chloro-6-fluorobenzyl)morpholine (B5515973) derivatives.

| Compound | Alkyl Substituent (Position) | Relative Activity (%) |

|---|---|---|

| 1 | 3-CH3 | 100 |

| 2 | 3-C2H5 | 90 |

| 3 | 4-CH3 | 75 |

| 4 | 3,5-diCH3 | 105 |

| 5 | None | 60 |

Replacing the phenyl ring with other aromatic or heteroaromatic systems is a common strategy in drug design to explore new binding interactions and modify physicochemical properties. Such alterations can significantly impact the structure-activity relationship.

The replacement of a phenyl ring with a naphthalene (B1677914) ring has been explored to investigate the effect of extending aromaticity on anti-infective activities nih.gov. In other instances, the substitution of the phenyl ring with a cyclohexyl ring was performed to determine if aromaticity was a requirement for activity nih.gov. The introduction of heteroaromatic rings can introduce new hydrogen bonding opportunities and alter the electronic properties of the molecule, which can have a profound effect on biological activity. For example, in a series of quinazoline (B50416) derivatives, the para-substitution of the phenyl moiety with various electron-withdrawing groups led to higher inhibitory activity compared to electron-donating groups researchgate.net.

Derivatization and Conformational Restriction of the Morpholine Ring

The morpholine ring is a versatile scaffold in medicinal chemistry, often contributing to favorable pharmacokinetic properties such as improved solubility and metabolic stability nih.gove3s-conferences.orgnih.govnih.govnih.gov. Modifications to the morpholine ring itself, including substitution and conformational restriction, can further refine the biological activity and properties of the parent compound.

The introduction of substituents on the morpholine ring can create chiral centers, leading to stereoisomers that may exhibit different biological activities and metabolic profiles. The spatial arrangement of these substituents can influence how the molecule interacts with its target, with one enantiomer often being significantly more active than the other.

The stereoselective synthesis of chiral morpholines is an area of active research, with methods being developed to produce enantiomerically pure compounds nih.govru.nlrsc.org. For example, a highly specific enzyme-catalyzed resolution has been used as a key step in the enantioselective synthesis of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives, which were found to have stereochemistry-dependent inhibition of serotonin (B10506) and noradrenaline reuptake nih.gov. In another study, the stereoselective synthesis of 2-aminomethyl functionalized morpholines was achieved with high levels of diastereoselectivity nih.gov. The conformational preference of substituted morpholines can be influenced by factors such as pseudo A1,3 strain, which can impose a conformational rigidity on the ring acs.org.

Bioisosteric replacement involves substituting one functional group or moiety with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic profile. The morpholine ring can be replaced by a variety of other heterocyclic or acyclic structures.

Common bioisosteres for the morpholine ring include piperidine (B6355638), thiomorpholine, and piperazine (B1678402) cambridgemedchemconsulting.com. The replacement of a piperidine ring with a morpholine has been shown to sometimes reduce metabolism at the atoms adjacent to the nitrogen, though this can also influence the pKa cambridgemedchemconsulting.com. Spirocyclic systems, such as those containing oxetane, have also been used as bioisosteres for morpholine blumberginstitute.org. More recently, cyclopropyl (B3062369) pyran (CPP) groups have been identified as viable isosteres for N-pyrimidyl morpholines, demonstrating similar potency and solubility but with improved selectivity in certain kinase inhibitors drughunter.com. The choice of a bioisostere depends on the specific goals of the drug design program, such as modulating lipophilicity, metabolic stability, or target binding interactions drughunter.comnih.gov.

The following table summarizes some common bioisosteric replacements for the morpholine ring and their potential impact on compound properties.

| Original Moiety | Bioisosteric Replacement | Potential Impact |

|---|---|---|

| Morpholine | Piperidine | Decreased polarity, altered pKa |

| Morpholine | Thiomorpholine | Increased lipophilicity, potential for different metabolic pathways |

| Morpholine | Piperazine | Introduction of a second basic center, potential for new interactions |

| Morpholine | Spiro-oxetane | Increased three-dimensionality, improved solubility |

| Morpholine | Cyclopropyl pyran (CPP) | Maintained potency with improved selectivity (in specific cases) |

Linker Region Modifications and Their Influence on Molecular Interactions

Homologation, the process of adding one or more methylene (B1212753) groups (-CH2-) to a carbon chain, can systematically alter the distance and geometric relationship between the substituted benzyl ring and the morpholine moiety. This can be a powerful strategy to probe the dimensions of a binding pocket.

Impact of Homologation: Increasing the length of the linker can allow the morpholine or benzyl group to access deeper regions of a binding site, potentially forming new favorable interactions. Conversely, a longer, more flexible linker can also introduce an entropic penalty upon binding, as the molecule loses more conformational freedom. The optimal linker length is a balance between reaching key interaction points and minimizing this entropic cost.

Heteroatom Insertion: The introduction of heteroatoms (e.g., oxygen, nitrogen) into the linker can profoundly influence the molecule's properties. Replacing a methylene group with an oxygen atom to form an ether linkage, for instance, can introduce a hydrogen bond acceptor site and alter the linker's torsional profile. An amine linkage could introduce a hydrogen bond donor and a potential site for salt bridge formation if protonated. These changes can lead to new, specific interactions with the target protein, enhancing binding affinity and selectivity.

Illustrative Data on Linker Modifications:

The following interactive table presents hypothetical data to illustrate the potential effects of linker modifications on the biological activity of 4-(2-chloro-6-fluoro-3-methylbenzyl)morpholine analogues. Disclaimer: This data is for illustrative purposes only and is not derived from experimental studies on this specific compound.

| Analogue | Linker Modification | Hypothetical IC50 (nM) | Rationale for Change in Activity |

| Parent Compound | -CH2- | 50 | Baseline activity. |

| Homologue 1 | -CH2-CH2- | 25 | Increased linker length allows for optimal positioning in the binding pocket, forming a new hydrophobic interaction. |

| Homologue 2 | -CH2-CH2-CH2- | 100 | The linker is now too long, leading to a suboptimal binding pose and an entropic penalty. |

| Ether Analogue | -O-CH2- | 15 | The ether oxygen acts as a hydrogen bond acceptor with a key residue in the binding site. |

| Amine Analogue | -NH-CH2- | 35 | The amine introduces a hydrogen bond donor, but may also lead to a slight conformational change that is not perfectly optimal. |

Computational and Data-Driven Approaches for SAR Elucidation

In the absence of extensive empirical data, computational and data-driven methods provide powerful tools to predict and rationalize the SAR of novel compounds like 4-(2-chloro-6-fluoro-3-methylbenzyl)morpholine.

During the lead optimization process, it is crucial to not only enhance potency but also to maintain or improve the "drug-like" properties of a molecule. Ligand efficiency (LE) and lipophilic efficiency (LLE) are key metrics used to assess the quality of a compound in this regard. mtak.husciforschenonline.orgwikipedia.orgnih.gov

Ligand Efficiency (LE): This metric relates the binding affinity of a compound to its size (typically the number of heavy atoms). wikipedia.org A high LE value indicates that the compound achieves its potency in a very efficient manner, with each atom contributing significantly to the binding energy. It helps to identify compounds that are not unnecessarily large, which can be a predictor of better developability.

Lipophilic Efficiency (LLE): LLE connects potency to lipophilicity (logP or logD). sciforschenonline.org High lipophilicity can lead to issues such as poor solubility, increased metabolic clearance, and off-target toxicity. A high LLE value is desirable as it indicates that the compound's potency is not solely dependent on increasing its greasiness. The goal is to increase potency while keeping lipophilicity in a favorable range. sciforschenonline.org

Hypothetical Efficiency Metrics for Analogues:

This interactive table provides a hypothetical analysis of the ligand and lipophilic efficiencies for the previously mentioned analogues. Disclaimer: This data is for illustrative purposes only.

| Analogue | Hypothetical IC50 (nM) | Heavy Atoms | Hypothetical logP | Ligand Efficiency (LE) | Lipophilic Efficiency (LLE) |

| Parent Compound | 50 | 18 | 3.5 | 0.41 | 3.8 |

| Homologue 1 | 25 | 19 | 3.8 | 0.44 | 3.8 |

| Homologue 2 | 100 | 20 | 4.1 | 0.35 | 2.9 |

| Ether Analogue | 15 | 18 | 3.2 | 0.49 | 4.6 |

| Amine Analogue | 35 | 18 | 3.3 | 0.43 | 4.2 |

Machine learning (ML) and quantitative structure-activity relationship (QSAR) models are increasingly used to predict the biological activity of new compounds and to understand the key molecular features that drive this activity. youtube.comnih.govnih.gov

QSAR Models: A QSAR model is a mathematical equation that relates the chemical structure of a molecule to its biological activity. ijnrd.orgijpsr.comlongdom.orgnih.govajchem-b.com For a series of 4-(2-chloro-6-fluoro-3-methylbenzyl)morpholine derivatives, a QSAR model could be built using a training set of compounds with known activities. The model would use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to predict the activity of new, untested analogues.

Machine Learning Algorithms: Various ML algorithms, such as random forests, support vector machines, and deep neural networks, can be employed to build more complex and predictive QSAR models. youtube.comnih.govnih.gov These models can handle large and complex datasets and can often outperform traditional statistical methods. By analyzing the features that the ML model deems important for predicting activity, researchers can gain valuable insights into the SAR of the chemical series and design new compounds with improved properties. The application of these models can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates. nih.gov

Advanced Methodologies and Innovative Applications of 4 2 Chloro 6 Fluoro 3 Methylbenzyl Morpholine in Research

Development as a Chemical Probe or Tool for Biological Systems

A thorough review of scientific literature reveals a notable absence of published studies detailing the development and application of 4-(2-chloro-6-fluoro-3-methylbenzyl)morpholine as a chemical probe or tool for investigating biological systems.

Synthesis of Labeled Analogues for Target Identification (e.g., isotope-labeled, fluorescent probes)

Currently, there is no available research in the public domain that describes the synthesis of isotope-labeled or fluorescently-labeled analogues of 4-(2-chloro-6-fluoro-3-methylbenzyl)morpholine. Such analogues are crucial for target identification and validation studies, as they enable the tracking and visualization of the compound's interactions within a biological context. The lack of such studies suggests that the exploration of this compound as a molecular probe is still in its nascent stages or has not been a focus of research endeavors.

Application in Affinity Chromatography and Proteomics Studies

Consistent with the absence of labeled analogues, there are no documented applications of 4-(2-chloro-6-fluoro-3-methylbenzyl)morpholine in affinity chromatography or proteomics studies. These techniques are instrumental in identifying the protein targets of a small molecule. The successful application of this compound in such studies would require its immobilization on a solid support or the use of tagged versions to isolate and identify binding partners from complex biological mixtures. The scientific literature does not currently contain any reports of such applications for this specific compound.

Role as a Key Synthetic Intermediate for Complex Molecular Architectures

While the structure of 4-(2-chloro-6-fluoro-3-methylbenzyl)morpholine suggests its potential as a building block in organic synthesis, there is a scarcity of published research that specifically utilizes this compound as a key intermediate for the construction of more complex molecules.

Diversification Strategies Utilizing the Compound as a Building Block

An extensive search of chemical literature and databases did not yield any specific examples of diversification strategies where 4-(2-chloro-6-fluoro-3-methylbenzyl)morpholine serves as a foundational scaffold. Such strategies would typically involve modifying the morpholine (B109124) ring or the substituted benzyl (B1604629) group to generate a library of related compounds for structure-activity relationship (SAR) studies. The absence of such reports indicates that its potential as a versatile building block has not yet been extensively explored or documented.

Multi-Component Reactions Involving the Morpholine Moiety

Multi-component reactions (MCRs) are efficient synthetic strategies for rapidly generating molecular complexity. While the morpholine moiety is a common participant in various MCRs, there are no specific studies that report the use of 4-(2-chloro-6-fluoro-3-methylbenzyl)morpholine in such reactions. The development of MCRs involving this particular compound could open avenues for the creation of novel and diverse chemical entities.

Integration into High-Throughput Screening (HTS) Libraries

High-throughput screening is a cornerstone of modern drug discovery, relying on large and diverse libraries of chemical compounds. Although 4-(2-chloro-6-fluoro-3-methylbenzyl)morpholine is commercially available and possesses drug-like features, there is no explicit mention in the scientific literature of its inclusion in specific HTS libraries for the purpose of identifying new biologically active agents. Its presence in proprietary corporate libraries is possible but not publicly disclosed.

Design and Synthesis of Compound Libraries Enriched with Benzylmorpholine Scaffolds

The construction of compound libraries based on the 4-(2-chloro-6-fluoro-3-methylbenzyl)morpholine scaffold is a key strategy for the exploration of its therapeutic potential. The design of such libraries typically involves a systematic variation of substituents on both the benzyl and morpholine rings to generate a diverse set of analogs. This diversity-oriented synthesis approach aims to broadly explore the chemical space around the core scaffold, increasing the probability of identifying compounds with desired biological activities.

A common synthetic strategy to access these libraries is through the reductive amination of morpholine with a suitably substituted benzaldehyde (B42025), in this case, 2-chloro-6-fluoro-3-methylbenzaldehyde. This reaction, typically carried out in the presence of a reducing agent such as sodium triacetoxyborohydride, forms the core benzylmorpholine structure. To build a library, a collection of diverse morpholine derivatives and substituted benzaldehydes can be employed.

Alternatively, a library can be constructed by first synthesizing the core 4-(2-chloro-6-fluoro-3-methylbenzyl)morpholine and then modifying it. For instance, if the morpholine ring contains a functional handle, this can be used for further diversification.

Key synthetic approaches for generating benzylmorpholine-enriched compound libraries include:

Parallel Synthesis: This high-throughput approach allows for the simultaneous synthesis of a large number of compounds in a spatially separated manner, typically in multi-well plates. Each well contains a unique combination of starting materials, leading to a distinct final product.

Diversity-Oriented Synthesis (DOS): DOS strategies aim to create structurally diverse and complex molecules from a common starting material through a series of branching reaction pathways. This can lead to the generation of novel scaffolds that are related to the initial benzylmorpholine core.

Scaffold-Based Library Design: In this approach, the 4-(2-chloro-6-fluoro-3-methylbenzyl)morpholine core is considered a central scaffold, and various substituents are systematically introduced at specific positions to probe the structure-activity relationship (SAR).

A critical precursor for the synthesis of the target compound and its analogs is a reactive derivative of 2-chloro-6-fluoro-3-methylbenzoic acid or the corresponding benzyl alcohol. For instance, 2-chloro-6-fluoro-3-methylbenzyl bromide is a key intermediate that can be readily reacted with morpholine or its derivatives to yield the desired products.

Table 1: Potential Synthetic Strategies for Benzylmorpholine Library Generation

| Strategy | Description | Key Reagents & Conditions |

| Reductive Amination | Reaction of a substituted benzaldehyde with a morpholine derivative in the presence of a reducing agent. | 2-chloro-6-fluoro-3-methylbenzaldehyde, morpholine, sodium triacetoxyborohydride, dichloroethane. |

| Nucleophilic Substitution | Reaction of a substituted benzyl halide with a morpholine derivative. | 2-chloro-6-fluoro-3-methylbenzyl bromide, morpholine, a non-nucleophilic base (e.g., triethylamine), acetonitrile. |

| Multi-component Reactions | A one-pot reaction involving three or more starting materials to generate complex products, potentially including the benzylmorpholine scaffold. | Varies depending on the specific reaction; could involve an aldehyde, an amine, and an isocyanide, for example. |

Methodologies for Primary and Secondary HTS Assays

Once a compound library enriched with benzylmorpholine scaffolds has been synthesized, high-throughput screening (HTS) is employed to identify "hit" compounds with activity against a specific biological target. HTS involves the rapid, automated testing of thousands of compounds in parallel. The choice of assay depends on the therapeutic area and the specific molecular target of interest.

Primary HTS Assays:

Primary screens are designed to be robust, cost-effective, and suitable for automation to quickly assess a large number of compounds. The goal is to identify any compound that shows activity at a single concentration.

Biochemical Assays: These assays directly measure the effect of a compound on the activity of a purified target protein, such as an enzyme or a receptor. For example, if the target is a kinase, a primary assay might measure the inhibition of phosphate (B84403) transfer to a substrate.

Cell-Based Assays: These assays are performed using living cells and can provide more physiologically relevant information. They can measure a variety of cellular responses, such as changes in gene expression, cell proliferation, or the activation of a signaling pathway. For G-protein coupled receptor (GPCR) targets, a common primary assay measures changes in intracellular second messengers like cAMP or calcium. celtarys.comnih.gov

Secondary HTS Assays:

Compounds that are identified as "hits" in the primary screen are then subjected to secondary assays for confirmation and further characterization. These assays are typically more complex and may be lower in throughput.

Dose-Response Curves: Secondary assays are often used to determine the potency of a hit compound by testing it at multiple concentrations to generate a dose-response curve and calculate an IC50 or EC50 value.